molecular formula C9H9N3OS B2852841 2-(1H-benzimidazol-2-ylsulfanyl)acetamide CAS No. 30065-26-0

2-(1H-benzimidazol-2-ylsulfanyl)acetamide

Cat. No. B2852841
CAS RN: 30065-26-0
M. Wt: 207.25
InChI Key: PMNMEONYAKHOAF-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)acetamide is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its various properties. In

Scientific Research Applications

Antibacterial and Antifungal Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)acetamide has been used to synthesize derivatives that have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli . These derivatives also demonstrated antifungal activity against Aspergillus fumigatus and Candida albicans .

Cytotoxic Properties

The same derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide were also tested for their in vitro cytotoxic properties using a brine shrimp bioassay . Some of these compounds showed good cytotoxic activities .

Pharmacokinetic Studies

The compound 2-(1H-benzimidazol-2-ylsulfanyl)acetamide, also known as GMC1, has been studied for its pharmacokinetic properties . An LC-MS/MS method was developed and validated to quantify GMC1 in plasma and urine from pharmacokinetics studies in rats .

Treatment of Castration Resistant Prostate Cancer

GMC1 effectively inhibits androgen receptor function by binding directly to FKBP52 . This presents a novel mechanism for the treatment of castration resistant prostate cancer (CRPC) .

Antitumor Activity

Benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)acetamide, have been used as precursors for the synthesis of new benzimidazoles with antitumor activity .

Antiprotozoal Activity

Some benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)acetamide, have shown antiprotozoal activity .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNMEONYAKHOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)acetamide

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